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Dimethyl (2S,3S)-2,3-Difluorosuccinate

Cat. No.: B12834867
M. Wt: 182.12 g/mol
InChI Key: HTCDJPGLTNCTGT-QWWZWVQMSA-N
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Description

Significance of Organofluorine Compounds in Modern Chemical Research

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become indispensable in modern chemical research and industry. Their applications are widespread, ranging from pharmaceuticals and agrochemicals to advanced materials and polymers. The introduction of fluorine into a molecule can dramatically alter its physical, chemical, and biological properties. This is due to the unique characteristics of the fluorine atom: its high electronegativity, small size (acting as a hydrogen isostere), and the strength of the C-F bond.

In medicinal chemistry, approximately 20% of all pharmaceuticals contain fluorine. The presence of fluorine can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and alter the acidity (pKa) of nearby functional groups, thereby optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.

Stereochemical Complexity of Vicinal Difluorides and Their Succinate (B1194679) Derivatives

The introduction of two fluorine atoms on adjacent carbons—a vicinal difluoride motif—introduces significant stereochemical complexity. For a molecule like a 2,3-difluorosuccinate ester, two stereogenic centers are created, leading to the possibility of different diastereomers (e.g., syn and anti) and enantiomers (e.g., (2S,3S), (2R,3R), and the meso form).

A key phenomenon governing the conformation of vicinal difluorides is the "gauche effect". This effect describes the tendency of 1,2-difluoroalkanes to favor a gauche conformation (where the two fluorine atoms have a dihedral angle of approximately 60°) over the sterically less hindered anti conformation (180° dihedral angle). proquest.comwikipedia.org This preference is attributed to stabilizing hyperconjugative interactions, specifically the donation of electron density from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital. researchgate.netnih.gov This conformational preference is crucial, as controlling the gauche interaction through stereospecific synthesis allows for the creation of molecules with predictable three-dimensional shapes. For instance, threo-difluoroalkanes are predicted to favor an extended, zig-zag conformation, while erythro-difluoroalkanes are expected to adopt a more "bent" chain geometry. mdpi.com

Overview of Dimethyl (2S,3S)-2,3-Difluorosuccinate as a Stereodefined Chiral Scaffold

This compound is a specific stereoisomer of dimethyl 2,3-difluorosuccinate. It belongs to the syn or erythro family of diastereomers. As a stereodefined molecule, it serves as a valuable chiral scaffold—a foundational building block from which more complex, enantiomerically pure molecules can be constructed.

The synthesis of such specific stereoisomers remains a significant challenge. nih.gov One of the established routes to access stereoisomers of 2,3-difluorosuccinic acid involves the stereospecific conversion from enantiopure tartaric acids. nih.gov For example, Dimethyl (2S,3S)-2,3-dihydroxysuccinate, a derivative of L-tartaric acid, is a readily available chiral starting material. sigmaaldrich.cnbldpharm.com The conversion of the hydroxyl groups to fluorine atoms while retaining the stereochemistry is a key synthetic hurdle that requires sophisticated fluorination methodologies. The properties of the dihydroxy precursor are well-documented.

Table 1: Properties of the Chiral Precursor, Dimethyl (2S,3S)-2,3-dihydroxysuccinate

Property Value
IUPAC Name dimethyl (2S,3S)-2,3-dihydroxybutanedioate
CAS Number 13171-64-7
Molecular Formula C₆H₁₀O₆

Data sourced from multiple chemical databases. sigmaaldrich.cnnih.gov

Once synthesized, this compound provides a platform for introducing the vicinal difluoride motif into larger, more complex target molecules with precise control over the absolute stereochemistry.

Research Gaps and Emerging Opportunities in Difluorosuccinate Chemistry

Despite the clear potential of compounds like this compound, significant research gaps remain. The stereoselective synthesis of vicinal difluorides in high yield and with complete stereocontrol is still a formidable challenge. nih.gov While methods exist, they often require multi-step sequences and specialized, expensive reagents. There is a pressing need for more efficient and general catalytic methods for stereoselective vicinal difluorination.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8F2O4 B12834867 Dimethyl (2S,3S)-2,3-Difluorosuccinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8F2O4

Molecular Weight

182.12 g/mol

IUPAC Name

dimethyl (2S,3S)-2,3-difluorobutanedioate

InChI

InChI=1S/C6H8F2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3/t3-,4-/m1/s1

InChI Key

HTCDJPGLTNCTGT-QWWZWVQMSA-N

Isomeric SMILES

COC(=O)[C@@H]([C@H](C(=O)OC)F)F

Canonical SMILES

COC(=O)C(C(C(=O)OC)F)F

Origin of Product

United States

Stereochemical Investigations and Conformational Analysis of 2,3 Difluorosuccinate Esters

Enantiomeric and Diastereomeric Considerations of Dimethyl (2S,3S)-2,3-Difluorosuccinate

The 2,3-difluorosuccinate structure can exist as multiple stereoisomers, which are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. youtube.com These stereoisomers are classified as either enantiomers or diastereomers. uci.edu

Dimethyl 2,3-difluorosuccinate has two stereogenic centers, leading to a maximum of 2n (where n=2) or four possible stereoisomers. ucsb.edu

Enantiomers : The (2S,3S) and (2R,3R) isomers are non-superimposable mirror images of each other. uci.edustackexchange.com They are chiral and optically active, rotating plane-polarized light in equal but opposite directions. uci.edu They share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. uci.edu

Meso Compound : The (2R,3S) configuration is identical to the (2S,3R) configuration because the molecule possesses an internal plane of symmetry. ucsb.edu This makes them a single, achiral compound known as a meso form. A meso compound is superimposable on its mirror image despite having chiral centers and is therefore optically inactive. uci.eduucsb.edu

Diastereomers : The relationship between the enantiomeric pair (e.g., (2S,3S)) and the meso form ((2R,3S)-isomer) is diastereomeric. ucsb.edu Diastereomers are stereoisomers that are not mirror images of each other. uci.edu Unlike enantiomers, diastereomers have different physical and chemical properties. uci.edu

The stereoisomers of Dimethyl 2,3-Difluorosuccinate are summarized in the table below.

Stereoisomer Configuration Relationship to (2S,3S) Chirality Optical Activity
This compound(2S, 3S)ItselfChiralOptically Active
Dimethyl (2R,3R)-2,3-Difluorosuccinate(2R, 3R)EnantiomerChiralOptically Active
Dimethyl (2R,3S)-2,3-Difluorosuccinate(2R, 3S)DiastereomerAchiral (Meso)Optically Inactive

This table provides a summary of the stereoisomeric relationships for Dimethyl 2,3-Difluorosuccinate.

A 50:50 mixture of enantiomers, such as (2S,3S) and (2R,3R)-dimethyl 2,3-difluorosuccinate, is called a racemic mixture and is optically inactive. libretexts.org Separating these enantiomers is a process known as resolution. libretexts.org Since enantiomers have identical physical properties, direct separation by methods like fractional crystallization or standard chromatography is not possible. libretexts.org

A common strategy involves converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated. libretexts.org For 2,3-difluorosuccinates, this can be achieved by:

Hydrolysis : The racemic dimethyl ester is hydrolyzed to the corresponding racemic 2,3-difluorosuccinic acid.

Diastereomeric Salt Formation : The racemic diacid is treated with an enantiomerically pure chiral base, such as (R)-1-phenylethylamine. libretexts.org This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-base][(2R,3R)-diacid] and [(R)-base][(2S,3S)-diacid].

Separation : These diastereomeric salts can be separated based on differences in their solubility through fractional crystallization.

Regeneration : After separation, the addition of a strong acid regenerates the pure (2R,3R) and (2S,3S) enantiomers of 2,3-difluorosuccinic acid. Subsequent esterification would yield the resolved dimethyl esters.

Another approach is kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, leaving an excess of the less reactive enantiomer. wikipedia.org Enzymatic methods, using lipases or acylases, are often employed for highly efficient kinetic resolutions. wikipedia.org

The Vicinal Difluorine Gauche Effect

The conformational preferences of acyclic molecules are dictated by a combination of steric and stereoelectronic effects. In vicinal difluoroalkanes, a powerful stereoelectronic interaction known as the fluorine gauche effect plays a dominant role. nih.gov

The gauche effect describes the tendency of 1,2-difluoroethane (B1293797) and related systems to preferentially adopt a conformation where the two fluorine atoms have a gauche relationship (a dihedral angle of approximately 60°), despite the potential for steric repulsion. nih.govacs.org This counterintuitive preference is rationalized by a stabilizing hyperconjugative interaction between the bonding orbital of a carbon-hydrogen bond (σC-H) and the antibonding orbital of the vicinal carbon-fluorine bond (σ*C-F). acs.orgmdpi.com

Conformational studies comparing the different diastereomers of 2,3-difluorosuccinates highlight the impact of relative stereochemistry on molecular shape. The terms threo and erythro are used to describe the relative configuration of the two chiral centers. For 2,3-difluorosuccinates, the (2S,3S) and (2R,3R) enantiomeric pair is designated as threo, while the meso (2R,3S) isomer is designated as erythro.

A study combining X-ray crystallography, NMR spectroscopy, and computational analysis on 2,3-difluorosuccinic acid derivatives revealed that the fluorine gauche effect generally dictates the conformation for both diastereomers. nih.gov

For the threo-diastereoisomers (related to (2S,3S)-dimethyl 2,3-difluorosuccinate), a conformation where the fluorine atoms are gauche to each other is strongly preferred in both the solid state and in solution. nih.gov This leads to a more extended, zig-zag like conformation of the carbon chain. mdpi.com

For the erythro-diastereoisomers (the meso form), the gauche preference for the fluorine atoms forces the carbon backbone into a "bent" or folded conformation. mdpi.com

Spectroscopic Techniques for Stereochemical Elucidation

A variety of spectroscopic methods are essential for determining the absolute configuration and conformational preferences of chiral molecules like this compound.

Technique Information Provided Key Observables
NMR Spectroscopy Provides information on molecular connectivity and conformation in solution.Chemical shifts (δ), vicinal coupling constants (³JHH, ³JHF), Nuclear Overhauser Effect (NOE). nih.govmdpi.com
X-ray Crystallography Determines the precise three-dimensional structure and packing in the solid state.Atomic coordinates, bond lengths, bond angles, dihedral angles. nih.govnih.gov
Vibrational Circular Dichroism (VCD) Determines the absolute configuration and conformation of chiral molecules in solution.Differential absorption of left and right circularly polarized infrared light. mdpi.comru.nl

This table summarizes key spectroscopic techniques used for the stereochemical analysis of Dimethyl 2,3-Difluorosuccinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for conformational analysis in solution. Vicinal coupling constants (³J) are particularly informative. The magnitude of ³JHH and ³JHF coupling constants is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. Analysis of these coupling constants in 2,3-difluorosuccinates confirms the predominance of the gauche conformation between the two fluorine atoms in solution. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, including the absolute configuration and the preferred conformation within the crystal lattice. nih.govnih.gov Studies on derivatives of 2,3-difluorosuccinic acid have confirmed the gauche relationship between the fluorine atoms in the solid state. nih.gov

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions. youtube.com It is exceptionally sensitive to the stereochemical and conformational properties of a chiral molecule. ru.nlchemrxiv.org By comparing the experimental VCD spectrum of an enantiomer like this compound with spectra predicted by quantum chemical calculations, its absolute configuration can be determined with a high degree of confidence. mdpi.comyoutube.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F NMR) for Structural and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and configurational assignment of 2,3-difluorosuccinate esters. Both proton (¹H) and fluorine-19 (¹⁹F) NMR provide invaluable information about the chemical environment of these nuclei within the molecule.

In ¹H NMR, the chemical shifts of the methine protons (H-2 and H-3) and the coupling constants between them and the adjacent fluorine atoms are particularly diagnostic. The magnitude of the vicinal proton-fluorine coupling constant (³JHF) is highly dependent on the dihedral angle between the H-C-C-F atoms, allowing for the determination of the relative stereochemistry (erythro or threo) and the preferred solution-state conformation.

Three-Bond Spin-Spin Coupling Constants (³J H-F) for Dihedral Angle Analysis

The three-bond proton-fluorine spin-spin coupling constant, ³J H-F, is a powerful tool for the detailed conformational analysis of fluorinated organic molecules like this compound. This parameter, which describes the interaction between a proton and a fluorine atom separated by three bonds, is related to the dihedral angle (θ) between the H-C-C-F bonds through a Karplus-type relationship.

While the exact form of the Karplus equation for ³J H-F can vary, it generally shows a dependence on cos²θ. This relationship implies that the magnitude of ³J H-F is largest for anti-periplanar (θ ≈ 180°) and syn-periplanar (θ ≈ 0°) arrangements and smallest for synclinal or gauche (θ ≈ 60°) and anticlinal (θ ≈ 120°) arrangements. By measuring the ³J H-F values from the ¹H NMR spectrum, researchers can estimate the dihedral angles and thus deduce the predominant conformation of the molecule in solution. nih.gov

For 2,3-difluorosuccinate esters, the analysis of ³J H-F values has been instrumental in demonstrating the preference for a gauche conformation between the two C-F bonds, a manifestation of the fluorine gauche effect. nih.gov This contrasts with what would be expected based on steric hindrance alone, where an anti-conformation would be favored. Typical values for H-C-C-F coupling constants (³JHF) range from 2 to 15 Hz. iastate.edu

Coupling Type Typical Value (Hz)
³J H-F2-15

This table shows typical ranges for three-bond proton-fluorine coupling constants.

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography provides definitive evidence of the molecular structure and conformation of compounds in the solid state. For 2,3-difluorosuccinate esters, this technique has been crucial in confirming the conformations predicted by spectroscopic and computational methods. nih.gov

Single-crystal X-ray diffraction studies on derivatives of 2,3-difluorosuccinic acid have revealed the precise bond lengths, bond angles, and torsion angles within the molecule. nih.gov These studies have unequivocally shown that in the solid state, the vicinal fluorine atoms often adopt a gauche relationship. This observation provides strong support for the existence of the fluorine gauche effect, where a conformation with the electronegative fluorine atoms in close proximity is electronically stabilized. nih.govwikipedia.orgchemeurope.com The solid-state data serves as a critical benchmark for validating the results of computational models and for understanding the intrinsic conformational preferences of these molecules, free from the influence of solvent.

Computational Chemistry for Conformational Modeling and Stereoelectronic Effects

Computational chemistry has emerged as an indispensable tool for investigating the conformational landscapes and underlying stereoelectronic effects in fluorinated molecules like this compound. These methods provide insights that are often difficult to obtain through experimental means alone.

Ab Initio and Density Functional Theory (DFT) Calculations on Conformation

Ab initio and Density Functional Theory (DFT) calculations are powerful quantum mechanical methods used to model the conformations of molecules and to determine their relative energies. For 2,3-difluorosuccinate esters, these calculations have been employed to explore the potential energy surface associated with rotation around the central C2-C3 bond. nih.gov

These computational studies have consistently predicted that conformations with a gauche arrangement of the two C-F bonds are energetically favored over the anti-conformation. wikipedia.orgchemeurope.com This theoretical finding is in excellent agreement with experimental observations from NMR spectroscopy and X-ray crystallography, reinforcing the concept of the fluorine gauche effect. DFT methods, in particular, offer a good balance between computational cost and accuracy, making them well-suited for studying the conformational preferences of relatively complex organic molecules. The calculations can also provide optimized geometries, vibrational frequencies, and other molecular properties that can be compared with experimental data.

Modeling of Stereoelectronic Control in Fluorine-Containing Systems

The conformational behavior of fluorine-containing systems like this compound is largely governed by stereoelectronic effects. The "gauche effect" is a primary example, where a conformation with vicinal fluorine atoms in a gauche orientation is favored over the anti-orientation. wikipedia.orgchemeurope.com Computational models have been instrumental in elucidating the origins of this effect.

The prevailing explanation for the fluorine gauche effect is hyperconjugation. wikipedia.orgchemeurope.com This involves the donation of electron density from a σ bonding orbital (typically C-H) into an adjacent, empty σ* antibonding orbital (C-F). This interaction is stabilizing and is maximized when the donor and acceptor orbitals are anti-periplanar. In the case of 1,2-difluoroethane, the gauche conformation allows for a stabilizing interaction between the σC-H and σ*C-F orbitals, which is more significant than any destabilizing steric interactions. wikipedia.orgchemeurope.com Computational methods like Natural Bond Orbital (NBO) analysis can quantify these hyperconjugative interactions and provide a detailed picture of the electronic delocalization that leads to the observed conformational preferences. researchgate.net

Solvent Effects on Conformation and Optical Rotation via Computational Models

The conformation and properties of chiral molecules, including this compound, can be significantly influenced by the solvent. Computational models are increasingly used to study these solvent effects. nsf.govnih.gov

The gauche effect, for instance, is known to be sensitive to the polarity of the solvent. wikipedia.orgchemeurope.com In more polar solvents, the preference for the more polar gauche conformer can be enhanced. Computational approaches can simulate these effects by using implicit solvent models, such as the Polarizable Continuum Model (PCM), or by explicitly including solvent molecules in the calculation. nsf.govnih.govresearchgate.net

Advanced Research Applications of Dimethyl 2s,3s 2,3 Difluorosuccinate As a Chiral Synthon

Applications in Asymmetric Organic Synthesis

The precise three-dimensional arrangement of atoms in dimethyl (2S,3S)-2,3-difluorosuccinate allows chemists to control the stereochemical outcome of reactions, a critical aspect of modern drug discovery and materials science.

Enantioselective Synthesis of Chiral Amines and Alcohols Utilizing Difluorosuccinate Scaffolds

The difluorosuccinate framework serves as a versatile scaffold for the synthesis of enantiomerically pure chiral amines and alcohols. These functional groups are ubiquitous in biologically active molecules and pharmaceuticals. By utilizing the inherent chirality of this compound, researchers can introduce fluorine atoms into target molecules with high stereocontrol. The presence of fluorine can significantly modulate the pharmacological properties of a drug, such as its metabolic stability and binding affinity.

Development of Chiral Ligands and Catalysts incorporating Fluorinated Succinate (B1194679) Moieties

Chiral ligands and catalysts are essential tools in asymmetric catalysis, enabling the synthesis of a single desired enantiomer of a chiral product. The incorporation of fluorinated succinate moieties, derived from this compound, into the structure of ligands can lead to catalysts with enhanced reactivity and selectivity. For instance, a seven-step synthesis has been developed to produce a chiral 2,2'-bipyridinediol ligand with 3,3'-dimethyl substituents. rsc.org The key step in this process is an O2-mediated oxidative homocoupling reaction of a chiral pyridine (B92270) N-oxide, which yields the S,S enantiomer of the ligand with high stereoselectivity. rsc.org

The resulting chiral ligands can be complexed with metal centers, such as iron(II), to create catalysts for various asymmetric transformations. The steric and electronic properties imparted by the fluorinated backbone can influence the coordination environment around the metal, leading to improved catalytic performance.

Ligand/Catalyst ComponentSynthetic ApproachKey FeatureApplication
Chiral 2,2'-bipyridinediolSeven-step synthesis from commercial materialsO2-mediated oxidative homocoupling of a chiral pyridine N-oxideFe(II)-catalyzed asymmetric reactions
Fe(II) complex with chiral ligandComplexation of the synthesized ligandUnusual heptacoordination of Fe(II)Asymmetric Mukaiyama aldol (B89426) and thia-Michael reactions

Stereoselective Construction of Fluorine-Rich Molecular Architectures

The demand for complex molecules containing multiple fluorine atoms is growing, driven by their potential applications in medicine and materials science. This compound provides a strategic starting point for the stereoselective construction of these fluorine-rich architectures. Its C2-symmetric structure allows for the controlled introduction of additional stereocenters, leading to the synthesis of highly functionalized and stereochemically complex fluorinated compounds.

Supramolecular Chemistry and Chiral Recognition

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The unique properties of this compound make it an attractive component for the design of supramolecular assemblies with specific functions.

Design and Synthesis of Chiral Receptors for Enantioselective Interactions

Chiral recognition, the ability of a chiral molecule to selectively bind to one enantiomer over another, is a fundamental process in biology and chemistry. Researchers are designing and synthesizing chiral receptors based on the difluorosuccinate scaffold to achieve high levels of enantioselectivity. These receptors can be used for the separation of racemic mixtures, a critical step in the production of enantiomerically pure drugs.

Host-Guest Binding Studies with Chiral Macrocycles

Macrocycles, large cyclic molecules, can act as hosts that encapsulate smaller guest molecules. When these macrocycles are chiral, they can exhibit enantioselective binding preferences. Studies involving host-guest complexation have shown that even cryptochiral molecules, which lack a strong chiroptical signature, can induce a circular dichroism response in a host macrocycle. nih.gov For example, a hydrogen-bonded amide macrocycle has been shown to produce a CD response when combined with certain L-α-amino acid esters. nih.gov The complexation is driven by multi-point recognition, including interactions with the electron-rich cavity of the host. nih.gov This phenomenon of supramolecular chirality transfer is crucial for the development of new methods for sensing chirality. nih.gov

Host MoleculeGuest Molecule TypeInteraction TypeOutcome
Hydrogen-bonded amide macrocycleL-α-amino acid estersHost-guest complexation, multi-point recognitionChiroptical induction in the macrocycle, enabling chiral sensing
Pillararene-based systemsCryptochiral moleculesHost-guest complexationAmplification of CD signals for the detection of cryptochiral guests

Influence on Peptidic and Biomimetic Structures

The strategic incorporation of fluorine into peptides and related structures can induce specific conformational preferences, enhance metabolic stability, and modulate biological activity. This compound serves as a key precursor for creating these sophisticated biomolecules.

Table 1: Conformational Influence of Vicinal Difluorine Motifs in Succinate Derivatives
Compound TypeKey Structural MotifDominant Conformational EffectPrimary OutcomeReference
erythro-2,3-Difluorosuccinateserythro-(CHF)-(CHF)Fluorine gauche effectAdopts a specific conformation to accommodate the gauche F-F interaction nih.gov
threo-2,3-Difluorosuccinatesthreo-(CHF)-(CHF)Fluorine gauche effectAdopts a different overall conformation compared to the erythro isomer nih.gov
PeptidomimeticsVicinal difluoroalkaneConformational locking of backbonePre-organization into specific secondary structures (e.g., turns, helices) nih.gov

Incorporation into Fluorinated Amino Acid Derivatives for Conformational Tuning

This compound is a versatile starting material for the synthesis of more complex fluorinated amino acid derivatives. nih.govresearchgate.net These unnatural amino acids are invaluable tools in peptide and protein engineering. beilstein-journals.org The introduction of fluorine into an amino acid side chain or backbone can drastically alter the local stereoelectronic environment, thereby influencing the conformational preferences of the amino acid residue itself and the peptide sequence it is part of. nih.govresearchgate.net

Bioisosteric Applications and Scaffold Derivatization

The unique electronic properties and relatively small size of fluorine make it an ideal element for bioisosteric replacement in drug design. This compound provides a platform for developing novel fluorinated scaffolds with tailored properties.

Exploration of Difluorinated Cyclopropanes as 1,4-Dicarbonyl Isosteres

The concept of bioisosterism involves replacing a functional group within a biologically active molecule with another group to enhance its properties without losing the desired biological activity. One area of exploration is the use of rigid scaffolds, like cyclopropanes, to mimic more flexible open-chain structures. A difluorinated cyclopropane (B1198618) ring has been explored as a potential bioisostere for a 1,4-dicarbonyl moiety. The rigid cyclopropane ring can lock the distance between two substituents, mimicking the spatial arrangement of the carbonyl carbons in a specific conformation of a 1,4-dicarbonyl compound.

The introduction of two fluorine atoms onto the cyclopropane ring is critical. The highly electronegative fluorine atoms create strong C-F dipoles, which can mimic the polar character of the two carbonyl groups in the dicarbonyl compound. This electronic mimicry is essential for replicating the non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) that are often crucial for a molecule's binding to its biological target. While the direct synthesis of such structures from succinate derivatives is a synthetic challenge, the principle highlights the innovative use of fluorinated scaffolds in medicinal chemistry.

General Principles of Fluorine as a Bioisostere in Molecular Design

Fluorine's role as a bioisostere is one of the most impactful strategies in modern drug discovery. Its application goes far beyond simple hydrogen replacement. Due to its unique properties, fluorine can serve as a substitute for a hydrogen atom, a hydroxyl group, or even a methyl group, and can also act as a functional mimetic of a carbonyl group.

The strategic placement of fluorine can profoundly influence a molecule's physicochemical properties. Key effects include:

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which can alter a drug's ionization state and solubility.

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically vulnerable C-H bond with a C-F bond can significantly increase a drug's half-life.

Conformational Control: As discussed previously, fluorine's stereoelectronic effects can be used to control molecular conformation, which can lock a molecule into its bioactive shape.

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including dipole-dipole interactions and sometimes weak hydrogen bonds, enhancing binding potency.

Modulation of Lipophilicity: Fluorination can alter a molecule's lipophilicity (fat-solubility), which affects its absorption, distribution, and excretion properties.

These principles underscore why the development of fluorinated building blocks, such as this compound, is of high importance to medicinal chemistry.

Table 2: Key Physicochemical Properties of Fluorine for Bioisosteric Design
PropertyDescriptionImpact in Molecular DesignReference
van der Waals Radius1.47 Å (vs. 1.20 Å for H)Minimal steric perturbation when replacing H.
ElectronegativityHighest of all elements (Pauling scale: 3.98)Creates strong C-F bond dipoles, alters electronic distribution, and modulates pKa.
C-F Bond Strength~115 kcal/molConfers high metabolic stability by blocking oxidative metabolism.
Bioisosteric MimicryCan mimic H, OH, C=OVersatile replacement for various functional groups to fine-tune properties.
Lipophilicity ContributionContext-dependent; can increase or decrease local lipophilicity.Allows for tuning of membrane permeability and ADME properties.

Derivatization to Access Versatile Enantioenriched Vicinal Difluoride Building Blocks

One of the primary applications of this compound is its role as a chiral starting material for creating a wide range of other valuable, enantioenriched molecules. nih.gov Its diester functionality allows for selective chemical transformations. For example, the ester groups can be hydrolyzed to form the corresponding dicarboxylic acid, converted into amides, or reduced to alcohols. nih.govresearchgate.net

A synthetic route starting from stilbene (B7821643) (1,2-diphenylethylene) can produce erythro- and threo-1,2-difluoro-1,2-diphenylethane. Subsequent oxidation of the phenyl rings yields the respective diastereomers of 2,3-difluorosuccinic acid. nih.govresearchgate.net These acids and their ester or amide derivatives are themselves versatile building blocks. nih.gov The ability to start with a defined stereochemistry—(2S,3S)—and use it to generate a library of other vicinal difluoride-containing compounds is highly valuable. These new building blocks retain the critical vicinal difluoride motif and can be incorporated into diverse molecular scaffolds for applications in drug discovery, agrochemicals, and materials science, where precise control over stereochemistry and conformation is paramount. nih.gov

Analytical and Separation Methodologies for Stereoisomers of 2,3 Difluorosuccinate Esters

Chromatographic Enantioseparation Techniques

Chromatography is a cornerstone for the analytical and preparative separation of the stereoisomers of dimethyl 2,3-difluorosuccinate. The selection of a specific technique depends on factors such as the volatility of the compound, the required resolution, and the scale of the separation.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for determining the enantiomeric purity of chiral compounds like dimethyl 2,3-difluorosuccinate. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.

The most common approach involves using columns packed with polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support. These phases, for instance, Chiralcel® OD or Chiralpak® AD, are known for their broad applicability in separating a wide range of chiral molecules, including esters. The separation mechanism involves a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best balance between resolution and analysis time.

Table 1: Illustrative Chiral HPLC Parameters for Separation of Ester Enantiomers

Parameter Description
Stationary Phase Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives on silica gel)
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixtures
Flow Rate 0.5 - 1.5 mL/min
Detection UV at 210-220 nm

| Column Temperature | 20 - 40 °C |

This table represents typical starting conditions for method development for compounds similar to dimethyl 2,3-difluorosuccinate.

For analytes that are volatile or can be converted into volatile derivatives, Chiral Gas Chromatography (GC) offers excellent resolution and sensitivity. Dimethyl 2,3-difluorosuccinate, as a methyl ester, possesses sufficient volatility for direct GC analysis. The separation is achieved using capillary columns coated with a chiral stationary phase.

Commonly used CSPs for chiral GC include cyclodextrin (B1172386) derivatives. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form transient diastereomeric inclusion complexes with the enantiomers of the analyte. The differing stability of these complexes for each enantiomer results in their separation. The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) and the column temperature program are critical for achieving baseline separation of the (2S,3S) and (2R,3R) enantiomers.

Supercritical Fluid Chromatography (SFC) has emerged as a preferred alternative to HPLC for chiral separations, offering advantages in terms of speed, efficiency, and reduced solvent consumption. The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.

For the enantioseparation of dimethyl 2,3-difluorosuccinate, SFC would typically employ the same types of chiral stationary phases used in HPLC, such as polysaccharide-based CSPs. The mobile phase consists of supercritical CO2 mixed with a small percentage of a polar modifier, like methanol (B129727) or ethanol, which enhances analyte solubility and improves chromatographic selectivity. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster flow rates and rapid equilibration, leading to significantly shorter analysis times compared to HPLC.

Chiral Capillary Electrophoresis (CE) is a high-resolution separation technique that requires minimal sample volume. In CE, enantiomers are separated based on their different mobilities in an electric field when they interact with a chiral selector added to the background electrolyte (buffer).

For the analysis of dimethyl 2,3-difluorosuccinate, various chiral selectors could be employed, with cyclodextrins and their derivatives being the most common. The enantiomers form transient inclusion complexes of varying stability with the cyclodextrin, which alters their effective electrophoretic mobility, enabling separation. The degree of separation can be fine-tuned by adjusting the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy methods are non-separative techniques that measure the differential interaction of enantiomers with polarized light. They are essential for confirming the absolute configuration and for assessing the enantiomeric purity of a sample.

Polarimetry is a fundamental technique for characterizing chiral molecules. It measures the optical rotation, which is the angle to which a plane of polarized light is rotated when it passes through a sample of a chiral compound. Each enantiomer of a chiral substance rotates the plane of polarized light by an equal amount but in opposite directions. The (2S,3S) enantiomer will have a specific rotation ([α]) of a certain magnitude and sign (either + or -), while its (2R,3R) counterpart will have the same magnitude but the opposite sign.

The specific rotation is a characteristic physical property of a chiral compound and is used to determine the enantiomeric excess (ee) of a non-racemic mixture. By comparing the measured optical rotation of a sample to the known specific rotation of the pure enantiomer, the enantiomeric purity can be calculated.

Optical Rotatory Dispersion (ORD) is a related technique that measures the change in optical rotation as a function of the wavelength of light. An ORD spectrum provides more detailed information than a single polarimetry measurement and can be used to help determine the absolute configuration of a molecule by analyzing the shape and sign of the curve, known as the Cotton effect.

Circular Dichroism (CD) Spectroscopy for Stereochemical Characterization

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique utilized for the stereochemical analysis of chiral molecules. This method measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is unique to a specific stereoisomer and can be used to determine its absolute configuration, often through comparison with theoretical calculations or spectra of known compounds.

While specific CD spectral data for Dimethyl (2S,3S)-2,3-Difluorosuccinate is not extensively reported in publicly available literature, the principles of CD spectroscopy are broadly applicable to chiral esters. For instance, electronic circular dichroism (ECD) has been successfully employed to unambiguously differentiate the stereoisomers of various cyclic dipeptides, demonstrating the sensitivity of this technique to subtle stereochemical differences. google.com The stereochemistry of a molecule is a critical determinant of its biological activity, making unambiguous assignment essential. google.com In the case of this compound, the two stereogenic centers would give rise to a characteristic CD spectrum, allowing for its differentiation from other stereoisomers. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms and functional groups around the chiral centers.

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, but standard NMR spectra of enantiomers are identical. To differentiate between enantiomers, chiral shift reagents (CSRs), also known as chiral lanthanide shift reagents (LSRs), are employed. These reagents are chiral coordination complexes, typically of europium or praseodymium, that form diastereomeric complexes with the chiral analyte. This interaction induces chemical shift differences (ΔΔδ) between the signals of the two enantiomers, allowing for their distinction and quantification.

This technique is particularly effective for molecules containing heteroatoms that can coordinate with the lanthanide ion, such as the oxygen atoms in an ester or the nitrogen in an oxazoline. For fluorinated compounds like this compound, both ¹H and ¹⁹F NMR can be utilized in conjunction with CSRs. The presence of fluorine atoms provides an additional, often more sensitive, spectroscopic handle for analysis.

A study on chiral oxazolines demonstrated the utility of europium- and praseodymium-based CSRs in resolving the signals of enantiomers in both ¹H and ¹⁹F NMR spectra. researchgate.net Substantial enantiomeric shift differences were observed, enabling the discrimination of the stereoisomers. researchgate.net The magnitude of the induced shift difference depends on the specific CSR, the analyte, the solvent, and the temperature.

Table 1: Representative Enantiomeric Shift Differences (ΔΔδ in ppm) in the ¹⁹F NMR Spectra of Fluorinated Chiral Oxazolines using Chiral Lanthanide Shift Reagents

CompoundChiral Shift ReagentObserved ΔΔδ (ppm)
1-(4-fluorophenyl)-4,4-dimethyl-2-oxazolineEu(dcm)₃> 0.1
1-(3-trifluoromethylphenyl)-4,4-dimethyl-2-oxazolinePr(hfc)₃0.25

Data sourced from a study on chiral oxazolines, illustrating the principle applicable to fluorinated chiral compounds. researchgate.net

Diastereomeric Derivatization for Enhanced Separation

Diastereomeric derivatization is a widely used strategy to separate enantiomers using standard, achiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a conventional stationary phase.

The choice of the CDA is critical and depends on the functional groups present in the analyte. For a compound like 2,3-difluorosuccinic acid or its esters, the carboxylic acid or ester functionalities are potential sites for derivatization. For example, racemic alcohols can be esterified with a chiral acid like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) to yield diastereomeric esters that are separable by HPLC on a silica gel column. mdpi.com Similarly, chiral amines can be used to form diastereomeric amides from a racemic acid.

The effectiveness of the separation is influenced by several factors, including the structural rigidity of the formed diastereomers and the distance between the chiral centers. nih.gov The derivatization reaction should proceed to completion without racemization of either the analyte or the CDA. nih.gov Modern derivatizing agents are often designed to introduce a chromophore or fluorophore into the molecule, enhancing detection sensitivity. researchgate.net For instance, cyanuric chloride-based activated chiral reagents have been developed for the derivatization and subsequent HPLC separation of racemic amino alcohols. researchgate.net

Table 2: Common Chiral Derivatizing Agents and Their Applications

Chiral Derivatizing AgentAnalyte Functional GroupResulting DiastereomerChromatographic Technique
(S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid)AlcoholEsterHPLC
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid)Alcohol, AmineEster, AmideHPLC, NMR
1-(9-Fluorenyl)ethyl chloroformate (FLEC)Amine, AlcoholCarbamate, CarbonateHPLC (Fluorescence)
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)AmineThioureaHPLC

This table provides examples of common chiral derivatizing agents and is not exhaustive.

Future Directions and Emerging Research Avenues in Dimethyl 2s,3s 2,3 Difluorosuccinate Chemistry

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The synthesis of Dimethyl (2S,3S)-2,3-difluorosuccinate and related vicinal difluoro compounds remains a significant area of research. Current methods, while effective, often face challenges such as the use of hazardous reagents, limited scalability, and moderate yields for specific stereoisomers.

One established route involves the treatment of dimethyl L-tartrate with sulfur tetrafluoride (SF₄) and hydrogen fluoride (B91410) (HF). nih.gov While this method can be efficient for producing the erythro isomer (a diastereomer of the target compound), the yield for the threo isomer is often low due to competing elimination reactions. nih.gov The hazardous nature of SF₄ also limits its use, particularly on a small scale. nih.gov

Future research is directed towards developing milder, more selective, and scalable fluorination methods. Key areas of exploration include:

Transition-Metal Catalyzed Fluorination: The use of transition metals to catalyze the stereoselective fluorination of olefinic precursors is a promising avenue. This could offer higher selectivity and avoid harsh reagents.

Novel Fluorinating Reagents: The development of new nucleophilic and electrophilic fluorinating agents with improved safety profiles and selectivity is crucial. sustech.edu.cn Reagents like 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) are being explored for their ability to convert alcohols and carbonyls to fluorinated compounds under mild conditions. rsc.org

Enzymatic and Biocatalytic Approaches: Harnessing enzymes for fluorination reactions could provide unparalleled stereoselectivity under environmentally benign conditions.

Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters, making them ideal for handling challenging fluorination reactions.

A comparative overview of current and prospective synthetic strategies is presented below.

Synthetic Strategy Reagents Advantages Challenges
Current: Deoxyfluorination SF₄/HFHigh efficiency for certain isomersHazardous reagents, competing reactions
Future: Catalytic Fluorination Transition-metal catalysts, novel fluorinating agentsHigher selectivity, milder conditionsCatalyst development, cost
Future: Biocatalysis Fluorinase enzymesHigh stereoselectivity, green chemistryEnzyme stability and availability
Future: Flow Chemistry Continuous flow reactorsEnhanced safety, scalability, controlInitial setup cost

Advanced Computational Studies on Reactivity, Selectivity, and Fluorine Effects in Complex Systems

Computational chemistry is an indispensable tool for understanding the nuanced behavior of fluorinated molecules. For this compound, computational studies, such as ab initio calculations, have been instrumental in modeling its conformation. nih.govnih.gov These studies have confirmed that the "fluorine gauche effect"—the tendency for vicinal fluorine atoms to adopt a gauche rather than an anti conformation—plays a significant role in determining the molecule's three-dimensional structure. nih.gov

Future computational work will likely focus on several key areas:

Predictive Reaction Modeling: Developing accurate models to predict the outcome and stereoselectivity of new synthetic reactions, thereby reducing the need for extensive empirical screening.

Elucidating Fluorine's Electronic Influence: Quantifying the impact of the two fluorine atoms on the reactivity of the ester groups and adjacent C-H bonds. This includes a deeper understanding of pKa values, bond dissociation energies, and transition state geometries.

Expanded Applications as Chiral Scaffolds in Asymmetric Catalysis and Material Science

The rigid, well-defined conformation of this compound makes it an attractive chiral scaffold. Its C2-symmetry is a highly sought-after feature in the design of chiral ligands for asymmetric catalysis.

Emerging applications are expected in:

Asymmetric Catalysis: The development of new chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands derived from the difluorosuccinate backbone. These ligands could offer unique selectivity in a range of metal-catalyzed reactions.

Bioorganic and Medicinal Chemistry: Using the difluorosuccinate core as a conformationally constrained mimic of succinate (B1194679) or other biologically relevant dicarboxylic acids to probe enzyme active sites or to develop metabolically stable enzyme inhibitors.

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Conformational Analysis

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is a rapidly growing field that holds immense promise for organofluorine chemistry. For a molecule like this compound, AI and ML can accelerate research in several ways:

Predictive Synthesis: ML algorithms can be trained on existing reaction data to predict the optimal conditions (catalyst, solvent, temperature) for its synthesis, or to suggest entirely new synthetic routes.

Conformational Prediction: While computational methods like DFT are powerful, they can be time-consuming. ML models can be trained on large datasets of calculated or experimental structures to rapidly and accurately predict the preferred conformation of new derivatives of the difluorosuccinate scaffold.

De Novo Design: AI can be used to design novel catalysts or materials that incorporate the difluorosuccinate motif, tailored for specific applications with optimized properties.

AI/ML Application Objective Potential Impact
Predictive Synthesis Identify optimal reaction conditions and novel synthetic pathways.Reduced experimental effort and faster discovery of efficient syntheses.
Conformational Analysis Rapidly predict the 3D structure of new derivatives.Accelerated design of molecules with specific shapes for catalysis or biological activity.
De Novo Design Generate novel molecules incorporating the difluorosuccinate core.Creation of new catalysts and materials with tailored, high-performance properties.

Exploration of New Chemical Transformations Leveraging the Unique Reactivity of the Vicinal Difluorine Motif

The two C-F bonds in this compound are typically the most stable bonds in the molecule. However, recent advances in catalysis are enabling the selective functionalization of C-F bonds. Future research will likely explore new transformations that leverage the unique electronic environment created by the vicinal difluorines.

Potential areas for exploration include:

Reductive Defluorination/Functionalization: The selective removal of one or both fluorine atoms to generate monofluoro- or non-fluorinated succinates, potentially with concomitant formation of new C-C or C-H bonds.

Dehydrofluorination: The elimination of HF to create a fluorinated fumarate (B1241708) or maleate (B1232345) derivative, which are valuable Michael acceptors and dienophiles.

Radical Reactions: Investigating the reactivity of the molecule under photoredox or electrochemical conditions, which could open up novel reaction pathways not accessible through traditional thermal methods. The development of new radical fluorination and fluoroalkylation methods is a testament to the growing interest in this area. sustech.edu.cn

By exploring these new transformations, chemists can expand the synthetic utility of this compound, transforming it from a simple building block into a versatile platform for accessing a wide array of other valuable chemical entities.

Q & A

Q. How to comply with IUPAC guidelines for reporting thermophysical properties of fluorinated esters?

  • Answer :
  • Density/Viscosity : Use vibrating-tube densitometers and capillary viscometers, reporting uncertainties as ±2σ.
  • Thermal Stability : Provide TGA/DSC data (heating rate 10°C/min under N2_2) with baseline correction.
  • Metadata : Document purity (HPLC), storage conditions, and calibration standards per IUPAC’s “Green Book” .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.